molecular formula C12H17NO B1377854 1-(3-Aminophenyl)-4-methylpentan-3-one CAS No. 1375989-82-4

1-(3-Aminophenyl)-4-methylpentan-3-one

Cat. No. B1377854
M. Wt: 191.27 g/mol
InChI Key: RZZMZINUYLJDDB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Boronic Acids in Sensing Applications

  • Synthesis of Quinolinecarboxamide Chalcone (QCC)

  • Synthesis of Substituted Pyrido[2,1-b][1,3,4]oxadiazine-7-carboxylic Acid (PO)

  • Synthesis of New Schiff Bases

  • Molecularly Imprinted Polymer-Based Biomimetic Systems

  • Pharmaceutical Applications of Imidazo[1,2-a]pyridines

  • Synthesis of Polyimide Fibers

  • Molecularly Imprinted Polymer-Based Biomimetic Systems

  • Synthesis of Rigid and Thermostable Polyimides

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properties

IUPAC Name

1-(3-aminophenyl)-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMZINUYLJDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-4-methylpentan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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